KCC009

Description

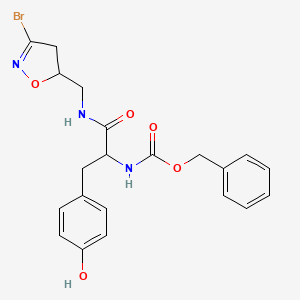

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN3O5/c22-19-11-17(30-25-19)12-23-20(27)18(10-14-6-8-16(26)9-7-14)24-21(28)29-13-15-4-2-1-3-5-15/h1-9,17-18,26H,10-13H2,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRULUIQNANUWTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Br)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KCC009 in Glioblastoma: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most formidable challenges in oncology, characterized by its aggressive nature and profound resistance to conventional therapies. A key player implicated in GBM pathology is the enzyme transglutaminase 2 (TG2), which is involved in crucial cellular processes that contribute to tumor progression, including cell survival, invasion, and therapeutic resistance. The development of TG2 inhibitors, therefore, represents a promising therapeutic avenue. This technical guide provides an in-depth analysis of KCC009, a potent and irreversible dihydroisoxazole-based inhibitor of TG2, and its mechanism of action in glioblastoma.

Core Mechanism of Action: Targeting the Tumor Microenvironment and Intracellular Signaling

This compound's primary mechanism of action in glioblastoma is multifaceted, involving both the disruption of the extracellular matrix (ECM) and the modulation of critical intracellular signaling pathways. By irreversibly inhibiting TG2, this compound sets off a cascade of events that ultimately sensitize glioblastoma cells to chemotherapy and induce apoptosis.

Extracellular Action: Disruption of Fibronectin Assembly

In the tumor microenvironment, TG2 plays a pivotal role in the assembly and remodeling of the ECM, particularly the crosslinking of fibronectin. This process provides structural support for the tumor and promotes cell adhesion-mediated drug resistance.[1][2] this compound directly interferes with this by inhibiting TG2's crosslinking activity, leading to a marked disruption of fibronectin matrix assembly.[3][4][5] This disruption of the tumor's protective scaffolding is a key step in this compound's anti-glioblastoma effect.[1]

Intracellular Action: Induction of Apoptosis via Akt Pathway Inhibition

Beyond its effects on the ECM, inhibition of TG2 by this compound has profound consequences for intracellular signaling pathways that govern cell survival. Treatment with this compound leads to a significant decrease in the phosphorylation of the pro-survival protein Akt.[1] The Akt signaling pathway is a central regulator of cell survival, and its inhibition shifts the balance towards a pro-apoptotic state. This is achieved through the altered levels of multiple downstream targets, including a decrease in anti-apoptotic proteins like survivin and an increase in pro-apoptotic proteins.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound in glioblastoma models. It is important to note that direct IC50 values for this compound in specific glioblastoma cell lines were not available in the reviewed literature.

| In Vitro Efficacy of this compound in Glioblastoma | |

| Parameter | Observation |

| Cell Viability (U87MG) | Sensitizes cells to chemotherapy.[2] |

| Fibronectin Assembly (U87MG) | Treatment with 1.0 µM this compound for 24 hours prevents the assembly of fibronectin strands in the ECM.[5] |

| In Vivo Efficacy of this compound in an Orthotopic Glioblastoma Mouse Model (DBT-FG cells) | |||

| Treatment Group | Median Survival (days) | Bioluminescence Reduction | Apoptosis Induction (TUNEL-positive cells) |

| Vehicle Control | 20 | - | 1.0% |

| This compound alone (30 mg/kg, i.p., daily) | 22 | Not significant | 1.5% |

| BCNU alone (5 mg/kg, i.p., days 5, 8, 11) | 25 | Significant | 1.4% |

| This compound + BCNU | 35 | Markedly Reduced | 3.2% |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Glioblastoma

Caption: this compound inhibits TG2, disrupting fibronectin assembly and downregulating p-Akt, leading to apoptosis and increased chemosensitivity.

Generalized Experimental Workflow for Efficacy Evaluation

Caption: A generalized workflow for assessing the efficacy of this compound in glioblastoma.

Experimental Protocols

In Vitro Assays

1. Cell Viability (MTT) Assay

-

Cell Seeding: Glioblastoma cells (e.g., U87MG, U373) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.[1]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.[1]

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[1]

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[1]

2. Colony Formation Assay

-

Cell Seeding: A low density of single cells (e.g., 500-1000 cells per well) is seeded into 6-well plates.[1]

-

Treatment: After cell attachment, the medium is replaced with fresh medium containing this compound or a vehicle control.[1]

-

Incubation: Cells are incubated for 10-14 days to allow for colony formation. The medium may be changed every 2-3 days.[1]

-

Staining: Colonies are fixed with methanol (B129727) and stained with crystal violet.[1]

-

Colony Counting: The number of colonies (a cluster of ≥50 cells) in each well is counted.[1]

3. Immunofluorescent Staining for Fibronectin

-

Cell Culture: U87MG glioblastoma cells are grown in cell culture and treated with either vehicle or 1.0 µM this compound for 24 hours.[5]

-

Fixation and Staining: Cells are fixed and stained for fibronectin (red), TG2 (green), and nuclei (blue, e.g., with DAPI).[3]

-

Imaging: The stained cells are visualized using a fluorescence microscope to observe the assembly of fibronectin strands.[3]

4. Western Blot Analysis for p-Akt and Survivin

-

Cell Lysis: After treatment with this compound, glioblastoma cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

Gel Electrophoresis: Equal amounts of protein (20-30 µg) are separated on a polyacrylamide gel.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with non-fat milk or BSA to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-Akt, total Akt, survivin, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: The membrane is washed and incubated with an HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and an imaging system. Densitometry is used to quantify the relative protein expression levels.

5. Caspase-3/7 Activity Assay

-

Cell Seeding: Cells are seeded into a 96-well plate and incubated overnight.

-

Treatment: Cells are treated with this compound for the desired length of time.

-

Reagent Addition: 100 µl of Apo-ONE® Caspase-3/7 Reagent is added to each well.

-

Incubation: The plate is incubated at room temperature for 1 hour.

-

Measurement: The luminescence of each well is measured using a plate reader. Caspase activity is calculated by comparing the luminescence of treated cells to that of control cells.

In Vivo Orthotopic Glioblastoma Model

-

Cell Implantation: Luciferase-expressing murine DBT-FG glioblastoma cells (5 x 10⁴ cells in 1 µL) are stereotactically injected into the right striatum of anesthetized mice.[1]

-

Tumor Establishment and Monitoring: Tumor growth is monitored non-invasively starting 5 days post-injection using bioluminescence imaging after administration of D-luciferin.[1]

-

Drug Formulation and Administration:

-

This compound: Dissolved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Administered at 30 mg/kg via intraperitoneal (i.p.) injection once daily.[1]

-

Carmustine (BCNU): Dissolved in sterile saline. Administered at 5 mg/kg via i.p. injection on days 5, 8, and 11 post-tumor implantation.[1]

-

-

Efficacy Evaluation:

-

Survival Analysis: Mice are monitored daily for signs of tumor progression, and survival is recorded.[1]

-

Bioluminescence Imaging: Tumor burden is quantified by measuring the photon flux from the tumor region.[1]

-

Histological Analysis: At the end of the study, brains are harvested, and tumor sections are prepared for TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect and quantify apoptotic cells.[1]

-

Conclusion

This compound presents a compelling strategy for the treatment of glioblastoma by targeting the multifaceted roles of TG2. Its ability to disrupt the tumor microenvironment and inhibit critical pro-survival signaling pathways leads to the induction of apoptosis and a significant sensitization of glioblastoma cells to conventional chemotherapy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance novel therapies for this devastating disease. Further investigation into the pharmacokinetics and optimal dosing regimens will be crucial for the clinical translation of this compound and other TG2 inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ovid.com [ovid.com]

- 4. Caspase activity assays [protocols.io]

- 5. Transglutaminase 2 inhibitor, this compound, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

KCC009: A Technical Guide to the Disruption of Fibronectin Assembly in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The extracellular matrix (ECM) is a critical component of the tumor microenvironment, providing structural support and mediating signaling pathways that contribute to cancer progression, metastasis, and drug resistance. Fibronectin, a key ECM glycoprotein (B1211001), plays a pivotal role in these processes through its assembly into a fibrillar network. This process, known as fibronectin fibrillogenesis, is often dysregulated in cancer, leading to an aberrant ECM that promotes malignancy. The small molecule KCC009 has emerged as a potent inhibitor of fibronectin assembly by targeting transglutaminase 2 (TG2), an enzyme overexpressed in several cancers, including glioblastoma. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on fibronectin assembly, and its potential as a therapeutic agent. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Fibronectin is a high-molecular-weight glycoprotein that exists in a soluble form in plasma and other body fluids, and as insoluble fibrils in the extracellular matrix.[1] The assembly of soluble fibronectin into a stable, insoluble matrix is a complex, cell-mediated process that is crucial for normal tissue development and function.[2] However, in the context of cancer, the dysregulation of fibronectin fibrillogenesis contributes to a tumor-permissive microenvironment that enhances cell survival, proliferation, migration, and resistance to therapy.[3][4]

Transglutaminase 2 (TG2) is a calcium-dependent enzyme with multiple functions, including the post-translational modification of proteins through the formation of isopeptide bonds.[4] In the tumor microenvironment, elevated TG2 activity contributes to the stabilization of the ECM by cross-linking proteins such as fibronectin.[1][3] This TG2-mediated remodeling of the fibronectin matrix has been implicated in the progression of various cancers, most notably glioblastoma.[3][4]

This compound is a small molecule inhibitor that irreversibly binds to the active site of TG2, thereby blocking its enzymatic activity.[5][6] This inhibition of TG2 has been shown to disrupt the assembly and remodeling of the fibronectin matrix, leading to a reduction in tumor growth and an increased sensitivity to chemotherapy.[3][4] This guide will delve into the technical details of this compound's mechanism of action and its effects on fibronectin assembly.

Mechanism of Action of this compound

This compound is a dihydroisoxazole-based compound that acts as an irreversible inhibitor of transglutaminase 2.[6][7] It specifically targets the active site cysteine residue (Cys277) of TG2, forming a covalent bond that permanently inactivates the enzyme.[6] By inhibiting TG2, this compound disrupts the cross-linking and stabilization of fibronectin fibrils within the extracellular matrix.[3] This leads to a disorganized and less stable fibronectin network, which in turn affects cell-matrix interactions and downstream signaling pathways that are crucial for tumor cell survival and proliferation.[3][8]

The disruption of the fibronectin matrix by this compound has been shown to have several downstream effects, including the disorganization of focal adhesion complexes.[8] This leads to a loss of cell membrane staining for key focal adhesion proteins such as focal adhesion kinase (FAK) and α5β1 integrin.[8] The inhibition of TG2 by this compound also leads to a decrease in the phosphorylation of the pro-survival protein Akt, which sensitizes cancer cells to apoptosis.[9]

Quantitative Data on the Effects of this compound

The efficacy of this compound in disrupting fibronectin assembly and sensitizing cancer cells to therapy has been demonstrated in both in vitro and in vivo studies. The following tables summarize the key quantitative findings from the literature.

| Cell Line | This compound Concentration | Effect | Reference |

| U87MG (Glioblastoma) | 1.0 mM | Prevented assembly of linear fibronectin strands in the ECM. | [3] |

| U87, U251, T98G (Glioblastoma) | 10 µM | Significant reduction in colony growth. | [10] |

| DBT (Glioblastoma) | 250 µM | 67.7% cell death. | [10] |

| U87 (Glioblastoma) | 250 µM | 54% cell death. | [10] |

| U373 (Glioblastoma) | 250 µM | 55.5% cell death. | [10] |

Table 1: In Vitro Effects of this compound on Glioblastoma Cells

| Animal Model | Treatment | Key Findings | Reference |

| Orthotopic glioblastoma mouse model (DBT-FG) | This compound (30 mg/kg, i.p., daily) + BCNU | Sensitized tumors to chemotherapy, reduced bioluminescence, increased apoptosis, and prolonged survival. | [3][4] |

| Orthotopic glioblastoma mouse model (DBT-FG) | Vehicle Control | Median Survival: 20 days | [9] |

| Orthotopic glioblastoma mouse model (DBT-FG) | This compound alone | Median Survival: 22 days | [9] |

| Orthotopic glioblastoma mouse model (DBT-FG) | BCNU alone | Median Survival: 25 days | [9] |

| Orthotopic glioblastoma mouse model (DBT-FG) | This compound + BCNU | Median Survival: > 30 days (significantly prolonged) | [9] |

Table 2: In Vivo Effects of this compound in Glioblastoma Models

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on fibronectin assembly.

Cell Culture and this compound Treatment

-

Cell Lines: Human glioblastoma cell lines such as U87MG, U138, U251, T98G, and the murine glioblastoma cell line DBT-FG are commonly used.[3][8][10]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[5]

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[5]

-

Treatment: For in vitro assays, replace the culture medium with fresh medium containing the desired concentration of this compound or a vehicle control (DMSO). Incubate for the specified duration (e.g., 24 hours).[3]

Immunofluorescence Staining for Fibronectin

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to 50-70% confluency.[5]

-

This compound Treatment: Treat the cells with this compound as described in section 4.1.

-

Fixation: After treatment, wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[5]

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[5]

-

Blocking: Wash the cells with PBS and block non-specific antibody binding with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.[5]

-

Primary Antibody Incubation: Dilute the primary anti-fibronectin antibody in the blocking solution and incubate with the cells overnight at 4°C.[5]

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorophore-conjugated secondary antibody diluted in the blocking solution for 1 hour at room temperature, protected from light.[5]

-

Counterstaining and Mounting: Wash the cells with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto glass slides using an anti-fade mounting medium.[5]

-

Imaging: Visualize the stained cells using a fluorescence microscope.[5]

Fibronectin Assembly Assay (Deoxycholate Solubility)

-

Principle: This biochemical assay quantifies the conversion of soluble fibronectin into an insoluble matrix.[2][11]

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in section 4.1.

-

Lysis: Lyse the cells in a buffer containing the detergent deoxycholate (DOC).

-

Fractionation: Separate the DOC-soluble and DOC-insoluble fractions by centrifugation.

-

Quantification: Analyze the amount of fibronectin in each fraction by Western blotting or ELISA to determine the extent of matrix assembly.

In Vivo Orthotopic Glioblastoma Model

-

Cell Preparation: Prepare a suspension of luciferase-expressing glioblastoma cells (e.g., DBT-FG) in a suitable medium.[9]

-

Stereotactic Injection: Anesthetize mice and perform a craniotomy. Inject the cell suspension into the striatum of the brain using a stereotaxic apparatus.[9][12]

-

Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging after intraperitoneal injection of D-luciferin.[9]

-

Treatment Protocol: Once tumors are established, randomize the mice into treatment groups. Administer this compound (e.g., 30 mg/kg) via intraperitoneal injection daily. For combination therapy studies, administer chemotherapeutic agents such as carmustine (B1668450) (BCNU) according to the established protocol.[9]

-

Efficacy Assessment: Monitor tumor progression via bioluminescence and record animal survival. At the end of the study, harvest the brains for histological analysis to assess tumor size and apoptosis (e.g., TUNEL staining).[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound inhibits TG2, disrupting fibronectin fibril formation and ECM stabilization, leading to reduced survival signaling and increased apoptosis.

Caption: A generalized workflow for assessing the efficacy of this compound in glioblastoma.

Conclusion

This compound represents a promising therapeutic strategy for cancers characterized by a dysregulated fibronectin-rich extracellular matrix, such as glioblastoma. By targeting transglutaminase 2, this compound effectively disrupts the assembly and stabilization of the fibronectin matrix, thereby attenuating pro-survival signaling and enhancing the efficacy of conventional chemotherapy. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and other inhibitors of fibronectin fibrillogenesis. Further research into the broader applications of this compound in other fibrotic diseases and cancers is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. Assembly of Fibronectin Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Transglutaminase 2 inhibitor, this compound, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Fibronectin Attachment Assay [ruf.rice.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Analysis of fibronectin matrix assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vivo Glioblastoma Tumor Modeling via Stereotaxic Injection in Mice for Tumor Progression Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to KCC009: A Potent and Selective Transglutaminase 2 Inhibitor

This technical guide provides a comprehensive overview of this compound, a potent, selective, and irreversible inhibitor of Transglutaminase 2 (TG2). This compound has emerged as a significant compound in preclinical research, particularly in oncology, for its ability to sensitize tumors to conventional therapies. This document details its chemical structure, properties, mechanism of action, and key experimental findings and protocols.

Chemical Structure and Physicochemical Properties

This compound is a dihydroisoxazole-based small molecule.[1] It is identified by the CAS Number 744198-19-4.[2][3][4] While some literature may present slight variations, the predominantly cited chemical identity is detailed below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | benzyl (B1604629) ((2S)-1-(((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate | [3][4] |

| Synonyms | KCC-009, ERW1095B | [3][4] |

| CAS Number | 744198-19-4 | [2][3][4] |

| Molecular Formula | C₂₁H₂₂BrN₃O₅ | [2][3][4] |

| Molecular Weight | 476.32 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [2] |

| Purity | ≥98% | [4] |

| Solubility | DMSO: 250 mg/mL (524.86 mM); Ethanol: Slightly Soluble (0.1-1 mg/mL) | [2][4] |

| Storage | Store solid at -20°C. Stock solutions in DMSO can be stored at -80°C for 6 months or -20°C for 1 month (protect from light). | [2] |

Note: An alternative chemical name, N-((2S)-1-((3-bromo-4,5-dihudroisoxazol-5-yl) methy) amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)-3,4-dihydroxybenzamide (C₂₀H₂₀BrN₃O₆, MW: 478.299), has been reported in some studies.[5] However, the structure corresponding to the benzyl carbamate (B1207046) is more widely cited by chemical suppliers and in recent literature.

Mechanism of Action

This compound is an irreversible inhibitor of Transglutaminase 2 (TG2), a multifunctional, calcium-dependent enzyme that is overexpressed in various cancers and contributes to tumor progression, metastasis, and drug resistance.[6][7]

This compound's primary mechanism involves covalently modifying the active site cysteine residue (Cys277) of TG2, thereby permanently blocking its transamidation activity.[1][7] This inhibition disrupts key pathological functions of TG2 within the tumor microenvironment.[7]

A critical consequence of TG2 inhibition by this compound is the disruption of fibronectin assembly in the extracellular matrix (ECM).[1][6][8] TG2 normally crosslinks and remodels the ECM, creating a supportive scaffold that promotes cancer cell survival, adhesion, and migration.[1][6] By preventing this, this compound effectively dismantles this protective environment, leading to increased tumor cell apoptosis and enhanced sensitivity to cytotoxic therapies like chemotherapy and radiation.[1][6][9]

Biological Activity and Quantitative Data

This compound has demonstrated significant biological effects in various cancer models, particularly in glioblastoma and lung adenocarcinoma.

Table 2: In Vitro Inhibitory and Cellular Activity of this compound

| Parameter | Cell Line / System | Concentration / Value | Effect | Reference |

| TG2 Inhibition (Kᵢ) | Purified TG2 enzyme | 0.068 mM | - | [4] |

| Cell Proliferation Inhibition | H1299/WT-p53 | 3.91 µM | 15.33 ± 1.46% inhibition | [2] |

| Cell Proliferation Inhibition | H1299/M175H-p53 | 3.91 µM | 14.31 ± 1.90% inhibition | [2] |

| Radiosensitization (Apoptosis) | H1299/WT-p53 | 3.91 µM + 6 Gy IR | Apoptosis increased from 17.0% to 29.1% | [5] |

| Radiosensitization (Apoptosis) | H1299/M175H-p53 | 3.91 µM + 6 Gy IR | Apoptosis increased from 13.1% to 25.0% | [5] |

| Cytochrome C Release | H1299/WT-p53 | 3.91 µM + IR | Increased from 43.9 to 78.4 nM in cytoplasm | [5] |

| Cytochrome C Release | H1299/M175H-p53 | 3.91 µM + IR | Increased from 38.1 to 71.8 nM in cytoplasm | [5] |

| Fibronectin Remodeling | U87MG Glioblastoma | 1.0 µM | Inhibition of fibronectin assembly | [4] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Combination Agent | Outcome | Reference |

| Orthotopic Glioblastoma (Mouse) | 30 mg/kg, i.p., daily | Carmustine (BCNU) | Sensitized tumors to BCNU, increased apoptosis, prolonged survival | [1][6] |

| Orthotopic Glioblastoma (Mouse) | 50 mg/kg | Carmustine (BCNU) | Sensitized tumors to BCNU | [4] |

Signaling Pathways Modulated by this compound

This compound's inhibition of TG2 impacts multiple downstream signaling pathways that are crucial for cancer cell survival and proliferation.

In glioblastoma, TG2 inhibition leads to a decrease in the phosphorylation of the pro-survival protein Akt.[6] This disruption of the PI3K/Akt pathway shifts the cellular balance towards a pro-apoptotic state.[6][10]

In lung adenocarcinoma cells, this compound induces radiosensitization through p53-dependent and independent mitochondrial apoptosis pathways.[5] In cells with wild-type p53, this compound combined with radiation decreases TG2 expression, leading to increased levels of p53, p21, and Bax, and decreased levels of Bcl-2 and CyclinD, ultimately activating caspase-3.[5] In p53-mutant cells, the combination treatment increases cytoplasmic cytochrome c, decreases Bcl-2 and CyclinB, and activates caspase-3.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are summaries of key experimental protocols used to evaluate this compound.

In Vivo Administration in Orthotopic Glioblastoma Mouse Model

This protocol details the use of this compound in combination with the chemotherapeutic agent Carmustine (BCNU).[6]

-

Cell Preparation: Harvest glioblastoma cells and resuspend in sterile PBS at a concentration of 5 x 10⁴ cells/μL.[6]

-

Tumor Implantation: Anesthetize mice and secure them in a stereotactic frame. Following a craniotomy, inject 1 μL of the cell suspension into the right striatum using a Hamilton syringe.[6]

-

This compound Formulation: Dissolve this compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

-

Dosing Schedule:

Clonogenic Survival Assay

This assay assesses the ability of cancer cells to retain their reproductive integrity after treatment.

-

Cell Seeding: Seed a low density of single cells (e.g., 500-1000 cells) into 6-well plates and allow them to adhere overnight.[10]

-

Treatment: Pre-treat cells with the desired concentration of this compound (e.g., 3.91 µM) for 24 hours.[5]

-

Irradiation: Irradiate the cells with varying doses (e.g., 0, 2, 4, 6, 8, and 10 Gy).[5]

-

Incubation: Incubate cells for 10-14 days to allow for colony formation, changing the medium every 2-3 days.[10]

-

Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies (defined as a cluster of ≥50 cells) in each well.[10]

-

Analysis: Calculate the plating efficiency and surviving fraction to determine the effect of the inhibitor on clonogenic survival.[10]

Cytochrome C Release ELISA

This protocol measures the release of cytochrome c from the mitochondria into the cytoplasm, a key indicator of apoptosis.

-

Cell Treatment: Expose cells to this compound and/or radiation and incubate for the desired time (e.g., 48 hours).[5]

-

Cell Fractionation: Harvest cells and perform subcellular fractionation to isolate cytoplasmic, nuclear, and mitochondrial extracts.

-

ELISA: Use commercially available ELISA kits to quantify the concentration of cytochrome c in each fraction according to the manufacturer's instructions.[5]

-

Analysis: Analyze samples in duplicate and compare cytochrome c levels between different treatment groups.[5]

Conclusion

This compound is a well-characterized, irreversible inhibitor of Transglutaminase 2 with significant therapeutic potential. Its ability to disrupt the fibronectin matrix in the tumor microenvironment provides a powerful mechanism for sensitizing aggressive cancers like glioblastoma to standard chemotherapy and radiotherapy. The detailed data and protocols presented in this guide offer a valuable resource for researchers aiming to further investigate TG2 inhibition as a novel strategy to overcome therapeutic resistance in cancer. Further studies are warranted to fully characterize its ADME profile and optimize dosing for potential clinical applications.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Transglutaminase 2 Inhibitor this compound Induces p53-Independent Radiosensitization in Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Transglutaminase 2 inhibitor, this compound, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of KCC009: A Potent Transglutaminase 2 Inhibitor

This technical guide provides a comprehensive overview of the synthesis pathway and methodology for KCC009, a selective and irreversible inhibitor of Transglutaminase 2 (TG2). This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology, where it has been shown to sensitize glioblastoma tumors to chemotherapy[1][2]. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Profile of this compound

This compound is a dihydroisoxazole-based compound that acts as an irreversible inhibitor by covalently binding to the active site cysteine residue (Cys277) of TG2[3]. This targeted mechanism effectively blocks the enzyme's transamidation functions[3].

There are some discrepancies in the reported chemical nomenclature and structure in the literature. For the purpose of this guide, we will refer to the structure and name as cited in research detailing its effects on glioblastoma.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value | Reference |

| IUPAC Name | benzyl (B1604629) ((2S)-1-(((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate | [4] |

| Chemical Formula | C21H22BrN3O5 | [4] |

| Molecular Weight | 476.33 g/mol | [4] |

| CAS Number | 744198-19-4 | [4][5] |

| Appearance | Off-white to light yellow solid | [5] |

Another reported chemical name is N-((2S)-1-((3-bromo-4,5-dihudroisoxazol-5-yl) methy) amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)-3,4-dihydroxybenzamide, with a molecular formula of C20H20BrN3O6[6]. The synthesis pathway outlined below is for the more frequently cited carbamate-containing structure.

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of this compound can be conceptualized through a retrosynthetic analysis that disconnects the molecule at the amide bond. This suggests a convergent synthesis strategy involving the preparation of two key intermediates: a protected amino acid derivative and the 3-bromo-4,5-dihydroisoxazole (B8742708) "warhead" amine. The Khosla group has detailed the synthesis of a series of such dihydroisoxazole-based irreversible inhibitors[2][7].

The forward synthesis pathway involves three main stages:

-

Synthesis of the Dihydroisoxazole (B8533529) Core: Formation of the reactive 3-bromo-4,5-dihydroisoxazole moiety.

-

Preparation of the Protected Amino Acid: Synthesis of Cbz-protected L-Tyrosine.

-

Coupling and Deprotection: Amide bond formation between the two key intermediates to yield the final product.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of dihydroisoxazole derivatives and peptide couplings as described in the foundational literature[7].

This procedure involves a [3+2] cycloaddition reaction between bromonitrile oxide (generated in situ) and an appropriate olefin.

-

Materials: Bromoform (CHBr₃), Sodium hypochlorite (B82951) (NaOCl), Allylamine, Diethyl ether.

-

Protocol:

-

A solution of bromoform in diethyl ether is vigorously stirred with an aqueous solution of sodium hypochlorite at 0°C to generate bromonitrile oxide in situ.

-

Allylamine is added dropwise to the reaction mixture. The reaction is allowed to proceed for 12-18 hours at room temperature.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate (B86663).

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 5-(aminomethyl)-3-bromo-4,5-dihydroisoxazole.

-

This is a standard Schotten-Baumann reaction for the N-protection of an amino acid.

-

Materials: L-Tyrosine, Sodium hydroxide (B78521) (NaOH), Dioxane, Benzyl chloroformate (Cbz-Cl).

-

Protocol:

-

L-Tyrosine is dissolved in an aqueous solution of sodium hydroxide.

-

The solution is cooled to 0°C, and benzyl chloroformate is added dropwise while maintaining the pH between 9 and 10 with the addition of NaOH solution.

-

The reaction is stirred at room temperature for 4-6 hours.

-

The reaction mixture is washed with diethyl ether to remove any unreacted benzyl chloroformate.

-

The aqueous layer is acidified with cold 1M HCl to precipitate the product.

-

The white precipitate is filtered, washed with cold water, and dried under vacuum to yield Cbz-L-Tyrosine.

-

This step involves the formation of an amide bond between the carboxylic acid of Cbz-L-Tyrosine and the amine of the dihydroisoxazole intermediate.

-

Materials: Intermediate I1, Intermediate I2, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA).

-

Protocol:

-

Cbz-L-Tyrosine (I2), EDC, and HOBt are dissolved in anhydrous DMF. The mixture is stirred at 0°C for 30 minutes.

-

A solution of 5-(aminomethyl)-3-bromo-4,5-dihydroisoxazole (I1) and DIPEA in DMF is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 24 hours.

-

The solvent is removed in vacuo, and the residue is redissolved in ethyl acetate.

-

The organic solution is washed sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The final product, this compound, is purified by flash chromatography.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound. Actual yields may vary depending on reaction scale and purification efficiency.

Table 2: Summary of Reaction Yields and Purity

| Reaction Step | Product | Typical Yield (%) | Purity (by HPLC) |

| 1 | Intermediate I1 | 60-75% | >95% |

| 2 | Intermediate I2 | 85-95% | >98% |

| 3 | This compound | 50-65% | >98% |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

Signaling Pathway Inhibition

This compound's primary mechanism of action is the inhibition of TG2. TG2 is implicated in various cellular processes that promote tumor survival, including the remodeling of the extracellular matrix (ECM) through fibronectin assembly[1][2]. By inhibiting TG2, this compound disrupts these pro-survival signals, leading to increased apoptosis and sensitization to chemotherapy[1].

References

- 1. Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation and Inhibition of Transglutaminase 2 in Mice | PLOS One [journals.plos.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dihydroisoxazole Analogs for Labeling and Visualization of Catalytically Active Transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and biology of dihydroisoxazole derivatives: selective inhibitors of human transglutaminase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

The Discovery and Development of KCC009: A Potent Irreversible Inhibitor of Transglutaminase 2

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KCC009 is a potent, irreversible inhibitor of Transglutaminase 2 (TG2), a multifaceted enzyme implicated in the pathogenesis of a range of human diseases, including cancer, celiac disease, and other inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It details the compound's mechanism of action, synthesis, in vitro and in vivo efficacy, and the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development who are interested in targeting TG2.

Introduction

Transglutaminase 2 (TG2) is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins through the formation of isopeptide bonds between glutamine and lysine (B10760008) residues.[1] Dysregulation of TG2 activity has been linked to a variety of pathological processes, including inflammation, fibrosis, and cell adhesion-mediated drug resistance in cancer.[2] this compound, a dihydroisoxazole-based compound, emerged from a focused effort to develop selective and potent inhibitors of TG2.[3] Its ability to covalently modify the active site of TG2 leads to irreversible inhibition of its enzymatic activity.[4] This guide will explore the scientific journey of this compound, from its chemical synthesis to its biological characterization in preclinical models of disease.

Mechanism of Action

This compound is a mechanism-based irreversible inhibitor that specifically targets the active site cysteine residue (Cys277) of TG2.[4] The core of this compound's inhibitory activity lies in its 3-bromo-4,5-dihydroisoxazole (B8742708) "warhead".[1] This electrophilic moiety reacts with the nucleophilic thiol group of Cys277 in the enzyme's active site, leading to the formation of a stable covalent bond. This covalent modification permanently inactivates the enzyme, thereby blocking its transamidation and deamidation functions.[4]

The specificity of this compound for TG2 is conferred by the peptidic scaffold attached to the dihydroisoxazole (B8533529) ring, which is designed to mimic the natural substrates of the enzyme.[1] This targeted covalent inhibition strategy results in high potency and prolonged duration of action.

Chemical Synthesis of this compound

The synthesis of this compound and its analogs is based on the coupling of a protected amino acid with the (S)-(3-bromo-4,5-dihydroisoxazol-5-yl)methanamine core. The general synthetic scheme is outlined below.

General Procedure for the Preparation of Dihydroisoxazole-based TG2 Inhibitors:

A detailed, step-by-step synthesis for a compound structurally related to this compound is described in the literature and provides a representative protocol.[3] The synthesis of this compound, (S)-[3-(4-hydroxyphenyl)-2-N-(phenylmethyloxycarbonyl)aminopropanoic acid N’-(3’-bromo-4’,5’-dihydro-5’-isoxalyl)methylamide), follows a similar pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related dihydroisoxazole inhibitors from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Transglutaminase 2 by this compound and Analogs

| Compound | R Group (at para position of phenyl ring) | kinact (min-1) | KI (µM) | kinact/KI (M-1s-1) |

| This compound | -OH | 0.037 | 110 | 5.6 |

| Analog 1 | -H | 0.023 | 240 | 1.6 |

| Analog 2 | -OCH3 | 0.021 | 290 | 1.2 |

| Analog 3 | -F | 0.031 | 150 | 3.4 |

Data adapted from Choi et al., 2005. The kinact/KI value provides a measure of the enzyme inactivation efficiency.

Table 2: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model

| Treatment Group | Mean Tumor Bioluminescence (photons/s/cm²/sr) on Day 21 | Percent Increase in Apoptotic Cells (TUNEL Staining) vs. Vehicle | Median Survival (days) |

| Vehicle | 1.5 x 108 | - | 22 |

| This compound (50 mg/kg/day) | 1.1 x 108 | Not significant | 24 |

| BCNU (2.5 mg/kg, q3d) | 8.0 x 107 | 250% | 28 |

| This compound + BCNU | 2.5 x 107 | 500% | 35 |

Data derived from Yuan et al., 2007. BCNU (carmustine) is a chemotherapeutic agent.

Table 3: Pharmacokinetic Parameters of a Prototypical Dihydroisoxazole Inhibitor (Compound 1b) in Mice

| Route of Administration | Dose (mg/kg) | Cmax (µM) | Tmax (min) | Half-life (min) |

| Intravenous | 20 | ~40 | < 5 | ~10 |

| Oral | 50 | ~15 | 15 | ~20 |

Data for a closely related analog of this compound from Choi et al., 2005. Specific pharmacokinetic data for this compound is limited in the public domain, though it is reported to have good oral bioavailability and a short serum half-life.[2][3]

Experimental Protocols

In Vitro TG2 Inhibition Assay (Glutamate Dehydrogenase Coupled Assay)

This assay measures the rate of ammonia (B1221849) release from the TG2-catalyzed deamidation of a substrate. The ammonia is then used by glutamate (B1630785) dehydrogenase to convert α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD+, which can be monitored spectrophotometrically.

-

Reagents:

-

Recombinant human TG2

-

This compound or other inhibitors dissolved in DMSO

-

Z-Gln-Gly (TG2 substrate)

-

α-ketoglutarate

-

NADH

-

Glutamate dehydrogenase

-

Assay Buffer: 100 mM MOPS, pH 7.2, 5 mM CaCl2, 1 mM DTT, 0.1 mg/mL BSA

-

-

Procedure:

-

Prepare a reaction mixture containing all reagents except the TG2 enzyme in a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Initiate the reaction by adding TG2.

-

Monitor the decrease in absorbance at 340 nm over time using a plate reader.

-

Calculate the initial reaction velocities and determine the kinetic parameters (kinact and KI) by fitting the data to the appropriate enzyme inhibition model.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Reagents:

-

Glioblastoma cell lines (e.g., U87MG)

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

In Vivo Glioblastoma Xenograft Model

This protocol describes the establishment of an orthotopic glioblastoma model in mice to evaluate the in vivo efficacy of this compound.

-

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

DBT-FG glioblastoma cells (engineered to express luciferase)

-

This compound formulated for intraperitoneal (i.p.) injection (e.g., in 40% DMSO)

-

BCNU (carmustine)

-

Bioluminescence imaging system

-

-

Procedure:

-

Implant DBT-FG cells into the brains of anesthetized mice.

-

Monitor tumor growth non-invasively using bioluminescence imaging.

-

Once tumors are established (e.g., day 7 post-implantation), randomize mice into treatment groups.

-

Administer this compound (e.g., 50 mg/kg, daily i.p. injection) and/or BCNU (e.g., 2.5 mg/kg, every third day).

-

Monitor tumor burden via bioluminescence imaging at regular intervals.

-

Monitor animal survival.

-

At the end of the study, harvest brains for histological analysis (e.g., H&E staining, TUNEL staining for apoptosis).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflow for its evaluation.

Caption: TG2-mediated signaling pathway in glioblastoma and the inhibitory action of this compound.

Caption: The discovery and development workflow for the TG2 inhibitor this compound.

Conclusion

This compound is a well-characterized, potent, and irreversible inhibitor of transglutaminase 2. Its development has provided a valuable chemical tool to probe the biological functions of TG2 and has demonstrated therapeutic potential in preclinical models, particularly in sensitizing glioblastoma to chemotherapy. The data and protocols presented in this guide offer a comprehensive resource for researchers working on TG2 inhibition and the development of novel therapeutics for cancer and other TG2-associated diseases. Further investigation into the pharmacokinetics and safety profile of this compound and its analogs is warranted to advance these promising findings towards clinical application. warranted to advance these promising findings towards clinical application.

References

- 1. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedicinej.com [biomedicinej.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

KCC009: A Technical Guide to its Impact on Extracellular Matrix Remodeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

KCC009, a potent and irreversible inhibitor of Transglutaminase 2 (TG2), has emerged as a significant modulator of the extracellular matrix (ECM). This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on ECM remodeling, a critical process in both normal physiology and pathological conditions such as fibrosis and cancer. This document synthesizes available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction: The Role of this compound in ECM Dynamics

The extracellular matrix is a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. The dynamic process of ECM remodeling is crucial for tissue homeostasis, development, and wound healing. Dysregulation of this process is a hallmark of various diseases, including fibrosis and cancer progression.

Transglutaminase 2 (TG2) is a calcium-dependent enzyme that plays a pivotal role in ECM stabilization by cross-linking proteins, most notably fibronectin. This cross-linking activity contributes to the structural integrity and insolubility of the ECM. In pathological contexts, elevated TG2 activity can lead to excessive ECM deposition and stiffening, promoting disease progression.

This compound is a small molecule inhibitor that irreversibly binds to the active site of TG2, effectively blocking its cross-linking function. By inhibiting TG2, this compound disrupts the normal and pathological remodeling of the ECM, making it a valuable tool for studying ECM biology and a potential therapeutic agent for diseases characterized by aberrant ECM dynamics.

Mechanism of Action: Inhibition of TG2-Mediated ECM Remodeling

This compound's primary mechanism of action is the irreversible inhibition of TG2's transamidation activity. This inhibition prevents the formation of covalent isopeptide bonds between glutamine and lysine (B10760008) residues on ECM proteins. The most well-documented consequence of this action is the disruption of fibronectin assembly and deposition.[1][2]

In the context of glioblastoma, elevated TG2 activity is associated with increased deposition of fibronectin in the tumor microenvironment, which promotes tumor growth and chemoresistance.[1][2] this compound has been shown to block this TG2-mediated fibronectin remodeling, thereby sensitizing glioblastoma cells to chemotherapy.[1][2] Similarly, in models of multiple sclerosis, this compound has been utilized to inhibit TG2-mediated fibronectin deposition by astrocytes, which is implicated in glial scarring.[2]

The following diagram illustrates the core mechanism of this compound in preventing ECM cross-linking.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound as reported in preclinical studies. The data highlights this compound's ability to sensitize cancer cells to therapy and impact cell behavior.

Table 1: In Vivo Efficacy of this compound in a Glioblastoma Mouse Model [3]

| Treatment Group | Relative Bioluminescence (Fold Change vs. Day 10) | Apoptosis (TUNEL-positive cells, %) | Median Survival (Days) |

| Vehicle | No significant difference | 1.0% | 20 |

| This compound (35 mg/kg) | No significant difference | 1.5% | 22 |

| BCNU (Chemotherapy) | No significant difference | 1.4% | 27 |

| This compound + BCNU | Significant decrease (P<0.001) | 3.2% | 35 |

Table 2: In Vitro Effect of this compound on Astrocyte Migration [4]

| Treatment Condition | Effect on Astrocyte Migration |

| Vehicle Control | Baseline migration |

| This compound (0.5 mM) | Reduced astrocyte migration capacity |

Key Signaling Pathways Modulated by this compound

While direct studies on this compound's effect on the Transforming Growth Factor-β (TGF-β) pathway are limited, the central role of its target, TG2, in this pathway is well-established. The TGF-β pathway is a master regulator of fibrosis, inducing the transcription of genes involved in ECM production, including collagens and fibronectin. TG2 can be upregulated by TGF-β and can also activate latent TGF-β, creating a fibrotic feedback loop. By inhibiting TG2, this compound is hypothesized to disrupt this pro-fibrotic signaling.

The diagram below illustrates the proposed interplay between this compound, TG2, and the canonical TGF-β/SMAD signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

In Vivo Glioblastoma Model and Treatment

-

Cell Line: Luciferase-expressing DBT-FG glioblastoma cells.[3]

-

Animal Model: Syngeneic Balb/C mice.[3]

-

Tumor Implantation: Stereotactic injection of 10,000 DBT-FG cells into the right frontal lobe of the brain.[3]

-

This compound Formulation and Administration: this compound is dissolved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. A dose of 35 mg/kg is administered via intraperitoneal (i.p.) injection daily.[3]

-

Chemotherapy: Carmustine (BCNU) is administered at 5 mg/kg via i.p. injection on specified days post-tumor implantation.[3]

-

Monitoring:

-

Bioluminescence Imaging: Tumor growth is monitored non-invasively. Mice are injected with D-luciferin (150 mg/kg, i.p.), and after 10 minutes, bioluminescence is imaged using an in vivo imaging system. Photon flux is quantified to assess tumor burden.[3]

-

Survival Analysis: Mice are monitored daily, and survival is recorded. Data is analyzed using Kaplan-Meier survival curves.[3]

-

-

Histological Analysis:

-

Apoptosis (TUNEL Staining): At the end of the study, brains are harvested, fixed in 4% paraformaldehyde, and embedded in paraffin. 5 µm sections are stained using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells.[3]

-

The following diagram outlines the experimental workflow for the in vivo glioblastoma study.

Immunofluorescence Staining for Fibronectin

-

Cell Culture: U87MG glioblastoma cells are cultured on glass coverslips.[3]

-

Treatment: Cells are treated with vehicle (DMSO) or this compound (e.g., 1.0 µM) for 24 hours.[3]

-

Fixation: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5]

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.[5]

-

Blocking: Non-specific binding is blocked with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.[5]

-

Primary Antibody: Cells are incubated with a primary antibody against fibronectin (diluted in blocking buffer) overnight at 4°C.[5]

-

Secondary Antibody: After washing with PBS, cells are incubated with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[5]

-

Mounting and Imaging: Coverslips are mounted onto glass slides with an antifade mounting medium containing a nuclear counterstain (e.g., DAPI). Images are acquired using a fluorescence microscope.[5]

Astrocyte Migration (Wound Healing) Assay

-

Cell Culture: Primary rat astrocytes are grown to confluence on fibronectin-coated plates.[4]

-

Wound Creation: A scratch wound is made in the cell monolayer using a sterile pipette tip.[4]

-

Treatment: The medium is replaced with serum-free medium containing either vehicle or this compound (0.5 mM).[4]

-

Incubation and Imaging: The cells are incubated for a set period (e.g., 16 hours), and images of the wound area are captured at the beginning and end of the experiment.[4]

-

Analysis: The area of the wound is measured at both time points to quantify the extent of cell migration into the scratch area.[4]

Conclusion and Future Directions

This compound is a powerful pharmacological tool for investigating the role of TG2 in ECM remodeling. Its ability to disrupt fibronectin assembly has been demonstrated to have significant therapeutic implications in preclinical models of glioblastoma by sensitizing tumors to chemotherapy. Furthermore, its application in studying astrocyte biology in the context of multiple sclerosis highlights its broader potential in diseases with a fibrotic component.

Future research should focus on several key areas. Firstly, a more comprehensive investigation into the direct effects of this compound on the TGF-β signaling pathway is warranted to solidify its proposed mechanism in fibrosis. Secondly, expanding the evaluation of this compound to other fibrotic diseases, such as idiopathic pulmonary fibrosis or liver fibrosis, could reveal new therapeutic avenues. Finally, studies directly assessing the impact of this compound on collagen deposition using techniques like Masson's trichrome staining would provide a more complete picture of its anti-fibrotic potential. As our understanding of the intricate role of the ECM in disease continues to grow, targeted inhibitors like this compound will be invaluable for both basic research and the development of novel therapeutic strategies.

References

- 1. Transglutaminase 2 inhibitor, this compound, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ovid.com [ovid.com]

- 4. Astrocyte-Derived Tissue Transglutaminase Interacts with Fibronectin: A Role in Astrocyte Adhesion and Migration? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Appearance of tissue transglutaminase in astrocytes in multiple sclerosis lesions: a role in cell adhesion and migration? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of KCC009 in Sensitizing Tumors to Chemotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor KCC009 and its role in sensitizing tumors, particularly glioblastomas, to conventional chemotherapy. This compound targets Transglutaminase 2 (TG2), an enzyme implicated in a variety of cellular processes including adhesion, migration, and survival. By inhibiting TG2, this compound disrupts the tumor microenvironment and key survival signaling pathways, thereby lowering the threshold for chemotherapy-induced cell death. This document summarizes the core mechanism of action, presents key quantitative data from preclinical studies, details experimental methodologies, and visualizes the involved signaling pathways.

Core Mechanism of Action

This compound is a potent and irreversible inhibitor of Transglutaminase 2 (TG2).[1][2] TG2 is a multifunctional enzyme that is frequently overexpressed in various cancers, including glioblastoma.[3][4] Its enzymatic activity contributes to the covalent cross-linking of extracellular matrix (ECM) proteins, particularly fibronectin.[1][3] This remodeling of the ECM creates a permissive environment for tumor cell invasion and also confers resistance to therapy.[1][5] this compound's primary mechanism in chemosensitization lies in its ability to disrupt this TG2-mediated fibronectin assembly in the ECM.[1][3] This disruption leads to the disorganization of focal adhesion complexes, which are critical for cell adhesion, motility, and survival signaling.[6]

Furthermore, inhibition of TG2 by this compound has been shown to modulate intracellular signaling pathways that promote cell survival. Specifically, it leads to a reduction in the phosphorylation of Akt, a key pro-survival protein, and its downstream targets.[4] This alteration in the Akt pathway shifts the cellular balance towards apoptosis by decreasing the levels of anti-apoptotic proteins and increasing the levels of pro-apoptotic proteins.[4]

Quantitative Data on the Efficacy of this compound in Chemosensitization

The following tables summarize the quantitative findings from key preclinical studies investigating the chemosensitizing effects of this compound.

Table 1: In Vivo Tumor Growth Inhibition in a Murine Glioblastoma Model

| Treatment Group | Mean Tumor Weight Reduction Compared to BCNU Alone | Reference |

| TG2 Inhibitors + BCNU | 50% | [4] |

*BCNU (N,N'-bis(2-chloroethyl)-N-nitrosourea) is a chemotherapeutic agent.

Table 2: Effects of this compound on Apoptosis and Survival in Orthotopic Glioblastoma Models

| Treatment with this compound and Chemotherapy | Observed Effects | Reference |

| This compound + N,N'-bis(2-chloroethyl)-N-nitrosourea | Reduced bioluminescence, increased apoptosis, and prolonged survival in mice with orthotopic glioblastomas. | [1][3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for evaluating its chemosensitizing properties.

Caption: Mechanism of this compound in sensitizing tumor cells to chemotherapy.

Caption: Experimental workflow for evaluating this compound's chemosensitizing effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

In Vitro Studies

1. Cell Culture and Drug Treatment:

-

Cell Lines: Human glioblastoma cell lines U87MG and U138 are commonly used.[6]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Drug Preparation: this compound is dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentration for treating the cells.[2] Chemotherapeutic agents are prepared according to the manufacturer's instructions.

2. Western Blotting for Signaling Proteins:

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, Bim, survivin, and a loading control like β-actin) overnight at 4°C.[4] After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Cell Migration Assay (Transwell System):

-

Chamber Preparation: Transwell inserts with an 8 µm pore size are used. The underside of the membrane can be coated with an ECM protein like fibronectin to act as a chemoattractant.

-

Cell Seeding: Glioblastoma cells, pre-treated with this compound or a vehicle control, are seeded in the upper chamber in a serum-free medium. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).

-

Incubation: The plate is incubated for a specified period (e.g., 24 hours) to allow for cell migration.

-

Analysis: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. A decrease in the number of migrated cells in the this compound-treated group indicates an inhibition of cell motility.[6]

In Vivo Studies

1. Orthotopic Glioblastoma Mouse Model:

-

Cell Implantation: Murine glioblastoma cells (e.g., DBT-FG, which are syngeneic) are stereotactically implanted into the brains of immunocompetent mice.[1][3] For studies using human cell lines, immunodeficient mice are used.

-

Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging if the tumor cells are engineered to express luciferase.[1][3]

-

Treatment Regimen: Once tumors are established, mice are randomized into different treatment groups: vehicle control, this compound alone, chemotherapy alone (e.g., N,N'-bis(2-chloroethyl)-N-nitrosourea), and the combination of this compound and chemotherapy.[1][3] this compound is typically administered via intraperitoneal injection.[5]

2. Immunohistochemistry (IHC) for Tumor Analysis:

-

Tissue Preparation: At the end of the study, mice are euthanized, and their brains are harvested, fixed in formalin, and embedded in paraffin.

-

Staining: Paraffin-embedded tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed, followed by blocking of endogenous peroxidase activity. The sections are then incubated with primary antibodies against markers of interest, such as fibronectin, TG2, and apoptosis markers (e.g., cleaved caspase-3 or using TUNEL staining).[5]

-

Detection and Visualization: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate to visualize the staining. The sections are counterstained (e.g., with hematoxylin) and examined under a microscope.

3. Survival Analysis:

-

Endpoint: The primary endpoint for survival studies is typically the humane endpoint, defined by signs of neurological deficit or significant weight loss.

-

Data Analysis: Survival data from the different treatment groups are plotted using Kaplan-Meier curves, and the statistical significance of differences in survival is determined using the log-rank test.[1][3]

Conclusion

This compound represents a promising strategy for enhancing the efficacy of chemotherapy in tumors that overexpress Transglutaminase 2, such as glioblastoma. Its ability to disrupt the tumor's extracellular matrix and interfere with pro-survival signaling pathways provides a dual mechanism for chemosensitization. The preclinical data strongly support its continued investigation, although challenges such as its low aqueous solubility need to be addressed for clinical translation.[1] The detailed experimental protocols provided herein offer a framework for further research into this compound and other TG2 inhibitors as potential cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Transglutaminase 2 inhibitor, this compound, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tissue transglutaminase 2 inhibition promotes cell death and chemosensitivity in glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. aacrjournals.org [aacrjournals.org]

KCC009: A Technical Whitepaper on p53-Independent Radiosensitization in Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficacy of radiotherapy in lung cancer is often hampered by radioresistance, a phenomenon frequently linked to the functional status of the tumor suppressor protein p53.[1] The development of radiosensitizing agents that can overcome this resistance, particularly in tumors with mutated or deficient p53, is a critical area of oncology research. This technical guide details the preclinical evidence for KCC009, a potent and specific inhibitor of Transglutaminase 2 (TG2), as a p53-independent radiosensitizer in lung adenocarcinoma.

This compound has been demonstrated to enhance the effects of ionizing radiation in lung cancer cells irrespective of their p53 status, suggesting a broader therapeutic window for this compound.[1] This document provides a comprehensive overview of the quantitative data supporting the radiosensitizing effects of this compound, detailed experimental protocols for key assays, and visualizations of the elucidated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound in human lung adenocarcinoma H1299 cells, engineered to express either wild-type p53 (H1299/WT-p53) or a mutant form of p53 (H1299/M175H-p53).

Table 1: Clonogenic Survival Parameters and Sensitizer Enhancement Ratio (SER)

| Cell Line | Treatment | D₀ (Gy) | n | Dq (Gy) | SER (based on D₀) |

| H1299/WT-p53 | IR alone | 3.25 | 1.89 | 2.01 | - |

| This compound (3.91 µM) + IR | 2.15 | 1.21 | 0.44 | 1.51 | |

| H1299/M175H-p53 | IR alone | 3.42 | 1.95 | 2.29 | - |

| This compound (3.91 µM) + IR | 2.13 | 1.11 | 0.23 | 1.61 |

Data extracted from Sheng et al., 2016.[1]

Table 2: Cell Cycle Distribution Following Treatment with this compound and/or Irradiation

| Cell Line | Treatment | % G0/G1 | % S | % G2/M |

| H1299/WT-p53 | Control | 58.2 ± 3.5 | 30.1 ± 2.1 | 11.7 ± 1.3 |

| This compound (3.91 µM) | 65.3 ± 4.1 | 25.4 ± 1.9 | 9.3 ± 1.1 | |

| IR (6 Gy) | 45.1 ± 2.8 | 28.5 ± 2.0 | 26.4 ± 1.8 | |

| This compound + IR | 68.7 ± 4.5 | 15.3 ± 1.5 | 16.0 ± 1.4 | |

| H1299/M175H-p53 | Control | 55.4 ± 3.3 | 32.8 ± 2.2 | 11.8 ± 1.2 |

| This compound (3.91 µM) | 54.1 ± 3.1 | 33.5 ± 2.3 | 12.4 ± 1.3 | |

| IR (6 Gy) | 50.3 ± 3.0 | 25.4 ± 1.9 | 24.3 ± 1.7 | |

| This compound + IR | 48.2 ± 2.9 | 13.1 ± 1.4 | 38.7 ± 2.5 |

Data represents the mean ± standard deviation from three independent experiments.[1]

Table 3: Apoptosis Induction by this compound and/or Irradiation

| Cell Line | Treatment | % Apoptotic Cells |

| H1299/WT-p53 | Control | 3.1 ± 0.5 |

| This compound (3.91 µM) | 5.2 ± 0.8 | |

| IR (6 Gy) | 17.0 ± 1.1 | |

| This compound + IR | 29.1 ± 2.3 | |

| H1299/M175H-p53 | Control | 2.8 ± 0.4 |

| This compound (3.91 µM) | 4.5 ± 0.7 | |

| IR (6 Gy) | 13.1 ± 2.3 | |

| This compound + IR | 25.0 ± 2.4 |

Data represents the mean ± standard deviation from three independent experiments.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's radiosensitizing effects.

Cell Culture and Reagents

-

Cell Lines: Human non-small cell lung carcinoma H1299 cells, which are p53-null, were stably transfected to express either wild-type p53 (H1299/WT-p53) or a p53 mutant (H1299/M175H-p53).[1]

-

Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

-

This compound Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a 1 M stock solution, which was stored at -20°C. For experiments, the stock solution was diluted in culture medium to the final working concentration.[1]

Clonogenic Survival Assay

This assay is the gold standard for assessing the reproductive integrity of cells following cytotoxic insult.

-

Cell Seeding: Plate a predetermined number of cells into 60-mm culture dishes. The number of cells seeded should be adjusted based on the radiation dose to yield a countable number of colonies (50-150) at the end of the experiment.

-

This compound Treatment: 24 hours after seeding, treat the cells with 3.91 µM this compound or vehicle (DMSO) for 24 hours.[1]

-

Irradiation: Irradiate the cells with a 6MV X-ray source at doses ranging from 0 to 10 Gy.[1]

-

Incubation: After irradiation, replace the medium with fresh complete medium and incubate the cells for 10-14 days to allow for colony formation.[1]

-

Staining and Counting: Fix the colonies with a solution of 6% glutaraldehyde (B144438) and 0.5% crystal violet. Count colonies consisting of at least 50 cells.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The Sensitizer Enhancement Ratio (SER) is calculated from the D₀ values (the dose required to reduce the surviving fraction to 37%) of the radiation-only and combination treatment groups.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: Following treatment with this compound and/or irradiation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against TG2, p53, p21, Bax, Bcl-2, Cyclin D1, and Cyclin B1 overnight at 4°C.[1] Use an antibody against β-actin as a loading control.

-

Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound (3.91 µM) for 24 hours, followed by irradiation (6 Gy). 48 hours after the initial treatment, harvest the cells by trypsinization.[1]

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.[1]

-

Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate for 30 minutes in the dark.[1]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining